

Application Notes and Experimental Protocols for 3-Aminopropane-1-sulfonamide

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Compound of Interest

Compound Name: 3-Aminopropane-1-sulfonamide

Cat. No.: B112968

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For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Context

3-Aminopropane-1-sulfonamide is a chemical entity belonging to the sulfonamide class of compounds. The sulfonamide functional group ($-\text{S}(\text{=O})_2\text{--NH}_2$) is a cornerstone pharmacophore in medicinal chemistry, most renowned for its role in the development of the first modern antibacterial agents.^{[1][2][3]} This guide provides a comprehensive overview of the key physicochemical properties, synthesis concepts, and detailed experimental protocols for the investigation of **3-Aminopropane-1-sulfonamide**, with a primary focus on its potential antibacterial applications.

The classical mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.^{[1][4][5]} Because they are structural analogues of the native substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor required for nucleotide synthesis.^{[3][4]} This disruption of DNA and RNA synthesis results in a bacteriostatic effect, arresting microbial growth and replication.^{[1][5]} It is critical to distinguish **3-Aminopropane-1-sulfonamide** from its related sulfonic acid analogue, 3-aminopropane-1-sulfonic acid (also known as Homotaurine or Tramiprosate).^[6] While structurally similar, Homotaurine has been investigated primarily for its role in modulating amyloid- β aggregation in the context of Alzheimer's disease, a distinct therapeutic application and mechanism.^[7]

This document serves as a technical resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of **3-Aminopropane-1-sulfonamide**.

Section 2: Physicochemical Properties

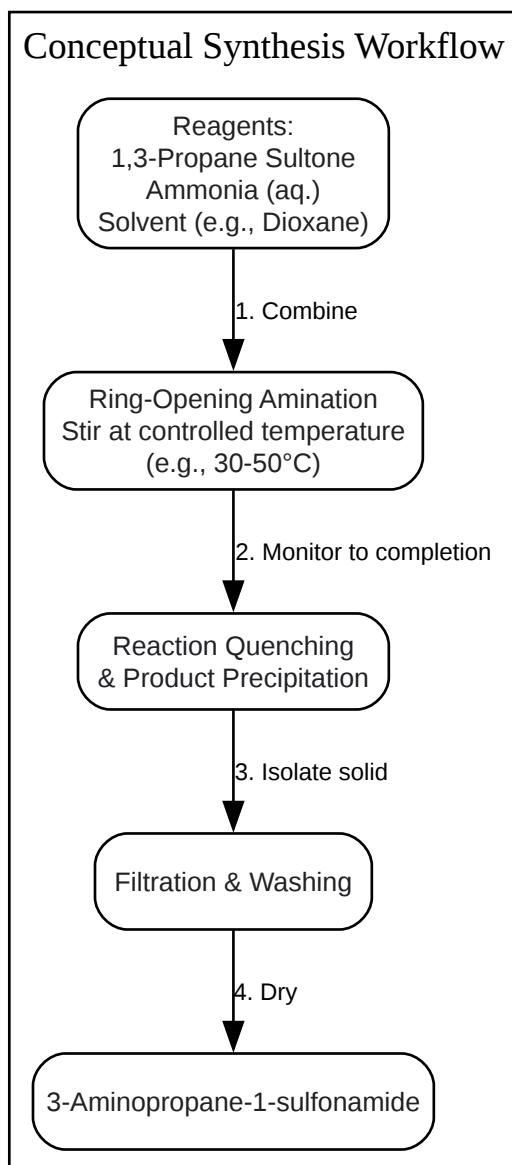
Accurate characterization begins with a foundational understanding of the compound's physical and chemical properties. These parameters are essential for designing experiments, preparing solutions, and ensuring safe handling.

Property	Value	Source
CAS Number	74494-51-2	[8]
Molecular Formula	C ₃ H ₁₀ N ₂ O ₂ S	[8][9]
Molecular Weight	138.19 g/mol	[8][9]
Density	1.3 ± 0.1 g/cm ³	[8]
Boiling Point	302.2 ± 44.0 °C at 760 mmHg	[8]
Flash Point	136.6 ± 28.4 °C	[8]
LogP	-1.64	[8]

Section 3: Synthesis Pathway Overview

The synthesis of aliphatic sulfonamides can be achieved through various routes. A common and effective method for preparing primary sulfonamides involves the ring-opening amination of a sultone. One patented method for the synthesis of the related sulfonic acid utilizes 1,3-propane sultone and ammonia in a suitable solvent system, a process that can be conceptually adapted.[10]

The reaction proceeds via nucleophilic attack of ammonia on the carbon atom of the sultone ring, leading to ring opening and the formation of the final sulfonamide product.



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Caption: Conceptual workflow for the synthesis of **3-Aminopropane-1-sulfonamide**.

Section 4: Core Experimental Protocols

Protocol 4.1: General Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent. While a specific Safety Data Sheet (SDS) for **3-Aminopropane-1-sulfonamide** is not broadly

available, data from the closely related 3-aminopropane-1-sulfonic acid and general sulfonamides provide a strong basis for safe handling procedures.[11][12]

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[11][13]
- Ventilation: Conduct all manipulations of the solid compound or concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
- Handling: Avoid dust formation when handling the solid material.[11]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11][13]
- Spill Response: In case of a spill, cover with an inert absorbent material, collect, and place in a suitable container for disposal. Clean the affected area thoroughly.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Protocol 4.2: Preparation of Stock Solutions

Accurate and reproducible biological assays depend on correctly prepared stock solutions.

- Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.
- Materials:
 - **3-Aminopropane-1-sulfonamide** powder
 - Dimethyl sulfoxide (DMSO), sterile
 - Sterile microcentrifuge tubes or vials
 - Calibrated analytical balance and pipette
- Protocol:
 - Tare a sterile, dry microcentrifuge tube on an analytical balance.

- Carefully weigh a precise amount of **3-Aminopropane-1-sulfonamide** (e.g., 5 mg) into the tube. Record the exact weight.
- Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity). For related compounds, DMSO is a suitable solvent.
- Add the calculated volume of sterile DMSO to the tube.
- Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be required.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C or -80°C for long-term stability.

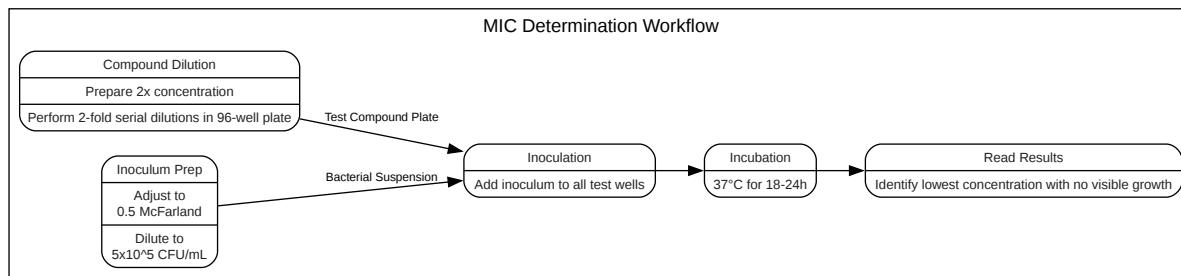
Protocol 4.3: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.

- Objective: To determine the MIC of **3-Aminopropane-1-sulfonamide** against selected bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Materials:
 - Sterile 96-well microtiter plates
 - Bacterial cultures (e.g., ATCC strains)
 - Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
 - Compound stock solution (from Protocol 4.2)
 - Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)
 - Sterile saline or PBS

- Spectrophotometer
- Protocol:
 - Inoculum Preparation:
 - From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth.
 - Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard).
 - Adjust the bacterial suspension with sterile saline or broth to a final concentration of approximately 5×10^5 CFU/mL.
 - Compound Dilution:
 - In the first column of a 96-well plate, add the compound stock to CAMHB to achieve twice the highest desired final concentration.
 - Perform 2-fold serial dilutions across the plate (e.g., from row A to G), leaving the last rows for controls.
 - Inoculation:
 - Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound. This halves the compound concentration to the final desired test range.
 - Controls:
 - Positive Control: A row with a known antibiotic, serially diluted.
 - Negative/Sterility Control: Wells with sterile broth only (no bacteria).
 - Growth Control: Wells with broth and bacteria but no compound.
 - Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

- Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.



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Caption: Workflow for the broth microdilution MIC assay.

Protocol 4.4: Analytical Characterization by HPLC

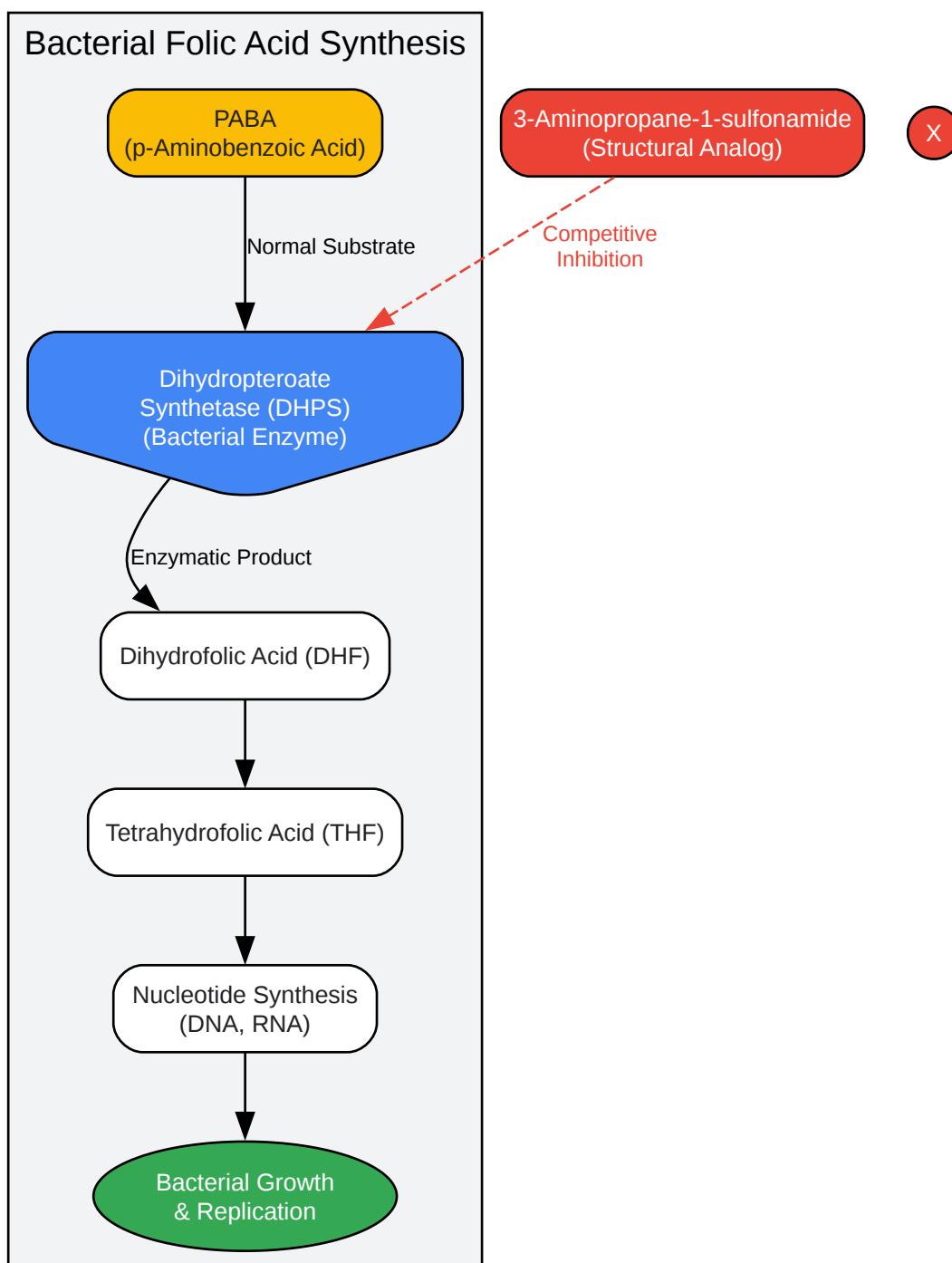
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized compound and for quantification in various matrices.

- Objective: To establish a reverse-phase HPLC method for purity analysis.
- Instrumentation: An HPLC system with a UV-Vis detector.
- Method Parameters (Example):
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 95% B over 15 minutes.

- Flow Rate: 1.0 mL/min.
- Detector Wavelength: 220 nm (or determined by UV scan).
- Injection Volume: 10 µL.
- Protocol:
 - Prepare a sample solution of **3-Aminopropane-1-sulfonamide** in the mobile phase or a compatible solvent (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).
 - Filter the sample through a 0.22 µm syringe filter before injection.
 - Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
 - Inject the sample and run the gradient method.
 - Analyze the resulting chromatogram. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Section 5: Mechanism of Action Visualization

The antibacterial activity of sulfonamides is rooted in their ability to act as a molecular mimic of PABA, thereby blocking a critical metabolic pathway in bacteria.



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Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

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